2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide
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Overview
Description
2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes methoxy groups and a quinazolinone moiety
Preparation Methods
The synthesis of 2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,3-dimethoxybenzoic acid, which is then reacted with appropriate amine derivatives to form the desired benzamide compound . The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The products are usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy and quinazolinone groups are believed to play a crucial role in its biological activity. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
2,3-dimethoxy-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide can be compared with other benzamide derivatives, such as:
2,3-dimethoxy-N-(4-methoxyphenyl)benzamide: This compound shares similar structural features but lacks the quinazolinone moiety, which may result in different biological activities.
3,4-dimethoxy-N-(4-methoxyphenyl)benzamide: Another related compound with slight variations in the position of methoxy groups, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-15-26-21-13-8-16(27-24(29)19-6-5-7-22(32-3)23(19)33-4)14-20(21)25(30)28(15)17-9-11-18(31-2)12-10-17/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYTYCJKGJWVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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